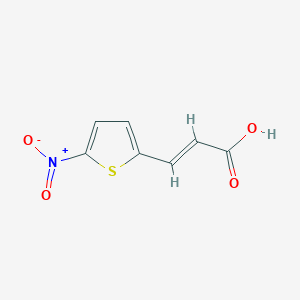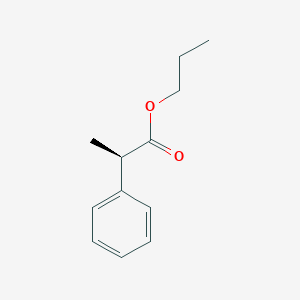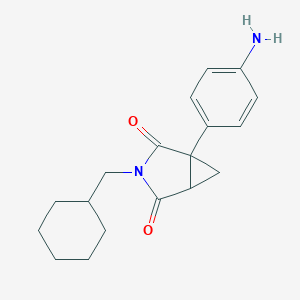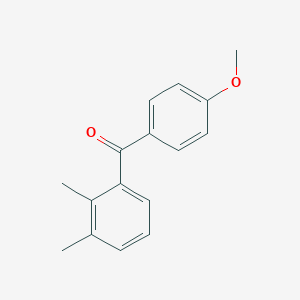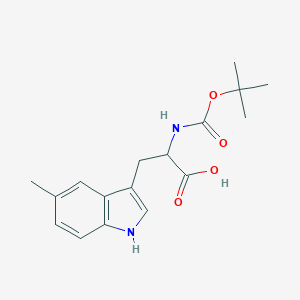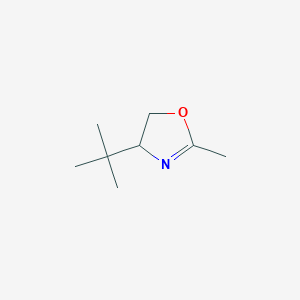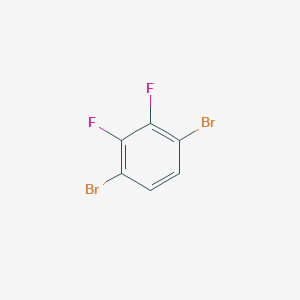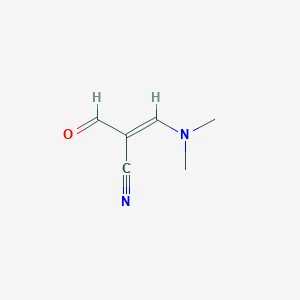
(E)-3-(Dimethylamino)-2-formylacrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (E)-3-(Dimethylamino)-2-formylacrylonitrile is a derivative of acrylonitrile characterized by the presence of a dimethylamino group and a formyl group attached to the acrylonitrile backbone. The structure of related compounds has been extensively studied, revealing insights into their molecular and electronic characteristics .
Synthesis Analysis
The synthesis of related acrylonitrile derivatives typically involves Knoevenagel condensation reactions. For instance, the Z and E isomers of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile were obtained through the condensation of 4-(dimethylamino)benzaldehyde with 2-(2,4,6-tribromophenyl)acetonitrile . This method could potentially be adapted for the synthesis of (E)-3-(Dimethylamino)-2-formylacrylonitrile by choosing appropriate starting materials.
Molecular Structure Analysis
X-ray diffraction and density functional theory (DFT) calculations have been used to investigate the molecular structure of similar compounds. The studies reveal that the bond lengths and angles in these molecules are very similar across isomers, and the geometries adopted by the molecules are influenced by their crystal packing . The molecular structure of (E)-3-(Dimethylamino)-2-formylacrylonitrile would likely exhibit similar characteristics, with the potential for strong polarization of the C≡C bond as indicated by related compounds .
Chemical Reactions Analysis
The reactivity of acrylonitrile derivatives can be influenced by the presence of electron-donating and electron-withdrawing groups. The dimethylamino and formyl groups in (E)-3-(Dimethylamino)-2-formylacrylonitrile would contribute to its reactivity profile, potentially engaging in various chemical reactions. The studies of related compounds have not detailed specific reactions, but the electronic nature of these groups suggests that they could participate in nucleophilic addition or electrophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylonitrile derivatives are closely related to their molecular structure. The infrared spectra and ab initio force field calculations of similar compounds indicate that the C≡C bond is strongly polarized, which affects the charge distribution within the molecule . This polarization can influence the compound's solubility, boiling point, and other physical properties. The crystal packing and intermolecular interactions, such as those observed in the Z and E isomers of a related compound, also play a significant role in determining the stability and density of the crystal structure .
科学的研究の応用
Structural Analysis and Synthesis
Isomerism and Molecular Interactions : A study explored the Z/E isomerism of a related compound, highlighting the importance of intermolecular interactions in determining the stability and properties of these isomers. The research provides insight into how subtle changes in molecular structure can significantly impact the physical and chemical properties of acrylonitrile derivatives (Renuka Devi Tammisetti et al., 2018).
Microwave-Assisted Synthesis : Another study demonstrated an efficient, eco-friendly synthesis method for polarized enamines, including derivatives of (E)-3-(Dimethylamino)-2-formylacrylonitrile, utilizing microwave radiation. This approach offers advantages in reaction speed and environmental impact (K. Chanda et al., 2005).
Chemical Reactivity and Derivatives
Reactivity with Amino Compounds : Research into the reactivity of 3-dimethylamino-2-formylpropenenitrile with various amino compounds has led to the synthesis of azomethines and derivatives with potential biological activity. This work underscores the compound's utility as a building block in organic synthesis (M. Jachak et al., 1993).
Fluorescence Properties : A study on the fluorescence improvement of pyridylacrylonitrile by dimethylaminophenyl-substitutions, including (E)-3-(Dimethylamino)-2-formylacrylonitrile derivatives, examined the effect of molecular packing on photochemical behavior. The findings have implications for the design of materials with enhanced optical properties (M. Percino et al., 2013).
Material Science and Biomedical Applications
Polymer Stability : A comparative study on the hydrolytic stability of poly(2-(dimethylamino)ethyl methacrylate) and its monomer, including (E)-3-(Dimethylamino)-2-formylacrylonitrile, provided insights into the stability of these compounds under various conditions, which is crucial for their application in material science (P. V. D. Wetering et al., 1998).
Antifouling Membranes : Research on the antifouling properties of zwitterionic ultrafiltration membranes composed of acrylonitrile and sulfobetaine copolymer, incorporating (E)-3-(Dimethylamino)-2-formylacrylonitrile, highlighted the compound's potential in improving membrane technology for water treatment and purification (Qiang Sun et al., 2006).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact. It also includes information on safe handling and storage procedures.
将来の方向性
This involves discussing potential future research directions, such as new synthetic methods, applications, or theoretical studies.
特性
IUPAC Name |
(E)-3-(dimethylamino)-2-formylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-8(2)4-6(3-7)5-9/h4-5H,1-2H3/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUXUDNMISMLAO-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C=O)\C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(Dimethylamino)-2-formylacrylonitrile | |
CAS RN |
13974-68-0 |
Source


|
| Record name | NSC128002 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

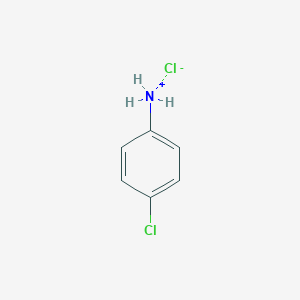
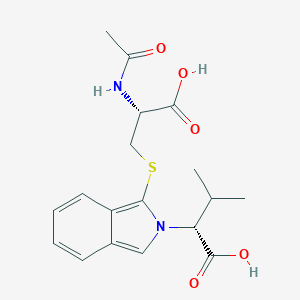
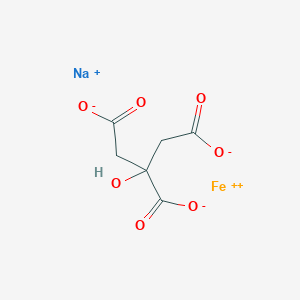
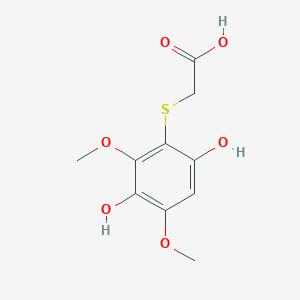
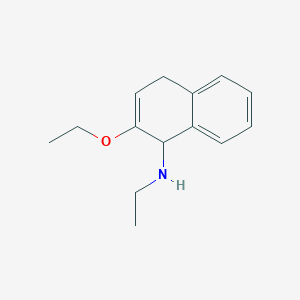
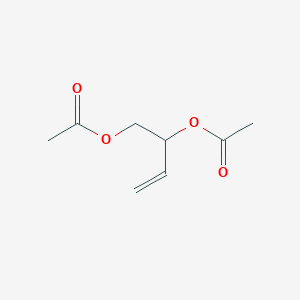
![Bicyclo[2.2.1]heptane-2,3-dithiol](/img/structure/B138187.png)
